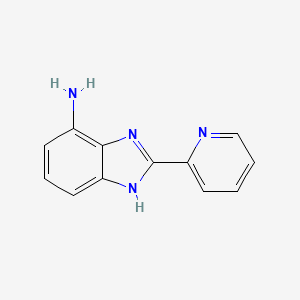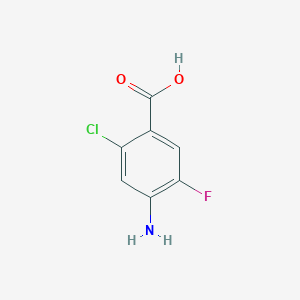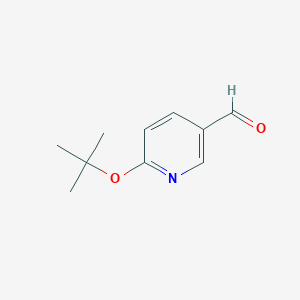![molecular formula C6H10N2O B6615830 rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans CAS No. 443977-08-0](/img/structure/B6615830.png)
rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans (OHPPT) is an organic compound with a unique chemical structure. It is a member of the pyrrolo[3,2-b]pyrrol-2-one family of compounds, and is a derivative of the cyclic hydrocarbon octahydropyrrolo[3,2-b]pyrrole. OHPPT has a variety of applications in scientific research, ranging from its use as a synthetic intermediate in organic synthesis to its ability to act as a biological antioxidant.
科学的研究の応用
Rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans has a wide range of applications in scientific research. It has been used as a synthetic intermediate in organic synthesis, and it can also act as a biological antioxidant. This compound has been studied as a potential anti-cancer agent, and it has also been studied as a potential anti-inflammatory agent. It has been used in the synthesis of drugs and other compounds, and it has also been used in the synthesis of polymers and other materials.
作用機序
Rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans acts as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, and it has also been shown to interact with cell membranes, altering their structure and function.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, and it has also been shown to possess anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to possess anti-microbial and anti-fungal properties, and it has also been shown to possess anti-viral properties.
実験室実験の利点と制限
The advantages of using rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans in lab experiments include its relatively low cost and its wide availability. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to using this compound in lab experiments, including its potential toxicity and its potential to interfere with other compounds in the reaction mixture.
将来の方向性
There are a number of potential future directions for research involving rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans. These include further exploration of its potential as an anti-cancer agent, its potential as an anti-inflammatory agent, and its potential as an antioxidant. Additionally, further research could be conducted into its potential as an anti-microbial and anti-fungal agent, and its potential as an anti-viral agent. Additionally, further research could be conducted into its potential as a synthetic intermediate in organic synthesis, and its potential as a drug or other compound synthesis agent. Finally, further research could be conducted into its potential to interact with cell membranes, altering their structure and function.
合成法
Rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans can be synthesized using a variety of methods, including direct synthesis from the cyclic hydrocarbon octahydropyrrolo[3,2-b]pyrrole, or from the reaction of pyrrole and its derivatives with a variety of reagents. The most common synthesis method involves the use of pyrrole and a Lewis acid such as trimethylsilyl chloride (TMSCl) or trifluoroacetic acid (TFA). The reaction of pyrrole and TMSCl yields this compound in a two-step process, while the reaction of pyrrole with TFA yields this compound in a one-step process.
特性
IUPAC Name |
(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-3-5-4(8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSILUGCORMLHPA-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2[C@@H]1NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)

![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)









![{[1-(1-benzofuran-2-yl)ethylidene]amino}urea](/img/structure/B6615867.png)